molecular formula C10H19NO B7514459 N-(2-methylbutan-2-yl)cyclobutanecarboxamide

N-(2-methylbutan-2-yl)cyclobutanecarboxamide

Cat. No. B7514459
M. Wt: 169.26 g/mol
InChI Key: DGAHPXMNWFVPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbutan-2-yl)cyclobutanecarboxamide, commonly known as BAY 38-7271, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as CB1 receptor agonists, which have been shown to have a range of effects on the human body.

Mechanism of Action

BAY 38-7271 works by binding to CB1 receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a role in regulating a range of physiological processes, including pain sensation, appetite, and mood. By binding to these receptors, BAY 38-7271 can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects:
BAY 38-7271 has been shown to have a range of biochemical and physiological effects. In addition to its pain-relieving properties, it has also been shown to have anti-inflammatory effects, and may be effective in treating conditions such as arthritis. It has also been shown to have anxiolytic effects, and may be effective in treating anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BAY 38-7271 in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it is a synthetic compound, and may not accurately reflect the effects of natural cannabinoids.

Future Directions

There are several future directions for research on BAY 38-7271. One area of research is focused on developing more selective CB1 receptor agonists, which may have fewer side effects than BAY 38-7271. Another area of research is focused on understanding the long-term effects of BAY 38-7271 on the human body, particularly with regard to its potential for addiction and abuse. Finally, there is interest in exploring the potential of BAY 38-7271 as a treatment for other conditions, such as epilepsy and neurodegenerative diseases.

Synthesis Methods

The synthesis of BAY 38-7271 is a complex process that involves several steps. The first step involves the synthesis of cyclobutanecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methylbutan-2-amine to form the final product, BAY 38-7271.

Scientific Research Applications

BAY 38-7271 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as a treatment for chronic pain. Studies have shown that BAY 38-7271 can effectively reduce pain in animal models, and there is evidence to suggest that it may be effective in humans as well.

properties

IUPAC Name

N-(2-methylbutan-2-yl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-4-10(2,3)11-9(12)8-6-5-7-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAHPXMNWFVPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbutan-2-yl)cyclobutanecarboxamide

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